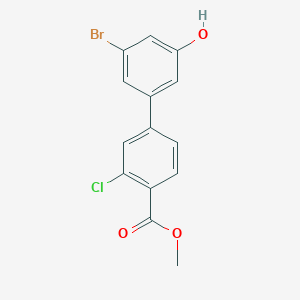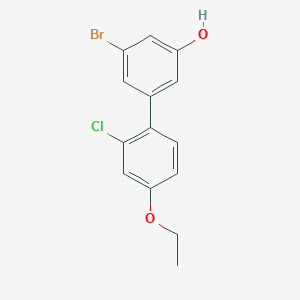
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% (also known as 3-Bromo-5-chloro-4-ethoxyphenol) is a versatile chemical compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a white powder with a melting point of 156-158°C and a boiling point of 343°C. It is highly soluble in water and alcohol, and is insoluble in ether. 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is a useful reagent in organic synthesis due to its ability to form covalent bonds with other molecules.
科学的研究の応用
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as substituted phenols, quinolines, and thiophenes. It is also used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is used in the synthesis of novel organic materials for use in energy storage and conversion devices.
作用機序
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is an electron-donating reagent, and its mechanism of action is based on its ability to donate electrons to other molecules. When 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% donates electrons to a molecule, it increases the electron density of the molecule, allowing it to form stronger covalent bonds with other molecules. This enables it to be used as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is not known to have any biochemical or physiological effects in humans or animals. It is generally considered to be non-toxic and non-irritating, and it is not known to be a carcinogen.
実験室実験の利点と制限
The main advantage of using 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in lab experiments is its versatility. It can be used as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, it can be used in the synthesis of novel organic materials for use in energy storage and conversion devices.
The main limitation of using 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in lab experiments is its instability. It is highly reactive and can easily decompose when exposed to light or heat. Additionally, it should be handled with caution, as it is a corrosive substance and can cause skin and eye irritation.
将来の方向性
There are many potential future directions for the use of 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds, such as heterocycles and polymers. Additionally, it could be used in the development of new catalysts for use in organic synthesis. Finally, it could be used in the synthesis of novel materials for use in energy storage and conversion devices.
合成法
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-4-ethoxyphenol with bromine in acetic acid solution. This reaction produces 3-bromo-5-chloro-4-ethoxyphenol. The second step involves the reaction of 3-bromo-5-chloro-4-ethoxyphenol with sodium hydroxide in ethanol. This reaction produces 3-bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%.
特性
IUPAC Name |
3-bromo-5-(2-chloro-4-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-2-18-12-3-4-13(14(16)8-12)9-5-10(15)7-11(17)6-9/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRCRQFDYHXTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686466 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-07-4 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

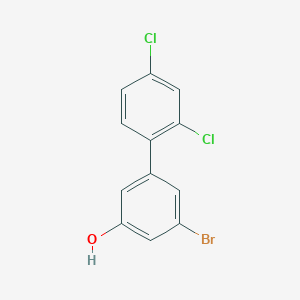

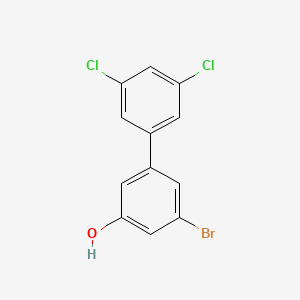
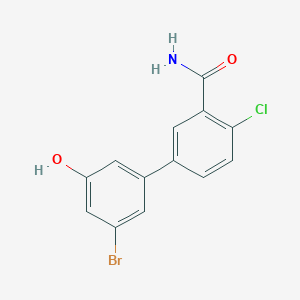


![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)


![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)

